

Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-5-methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-5-methylaniline** (also known as 3-Amino-4-iodotoluene), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Iodo-5-methylaniline**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--|-----------------------------|-----------------------------|------------------|
| 7.50 | Doublet (d) | 8.0 | Aromatic CH (H6) |
| 6.59 | Doublet (d) | 2.0 | Aromatic CH (H4) |
| 6.33 | Doublet of Doublets (dd) | 8.0, 2.0 | Aromatic CH (H5) |
| ~3.9 (not explicitly stated but expected) | Singlet (s) | - | NH ₂ |
| 2.21 (in a related isomer) | Singlet (s) | - | CH ₃ |
| Solvent: CDCl ₃ , Instrument Frequency: 400 MHz. Data is based on reported values for 2-Iodo-5- methylaniline and related isomers.[1] | | | |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---|------------------------|
| ~146-148 | C-NH ₂ (C1) |
| ~83-85 | C-I (C2) |
| ~138-140 | C-CH ₃ (C5) |
| ~130-132 | Aromatic CH (C6) |
| ~118-120 | Aromatic CH (C4) |
| ~114-116 | Aromatic CH (C3) |
| ~20-22 | CH ₃ |
| Solvent: CDCl ₃ , Instrument Frequency: 100 MHz. Predicted values are based on data for 2-iodoaniline and other substituted iodoanilines.[2] | |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|---|------------------------|--|
| 3450 - 3300 | Medium-Strong, Doublet | N-H Stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH ₃) |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) and Aromatic C=C Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| 1300 - 1250 | Strong | C-N Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bend |
| ~550 | Medium-Weak | C-I Stretch |
| Predicted based on characteristic absorption frequencies for primary aromatic amines and iodo-aromatic compounds. | | |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 233 | High | [M] ⁺ (Molecular Ion) |
| 106 | High | [M - I] ⁺ |
| 91 | Medium | [C ₇ H ₇] ⁺ (Tropylium ion) or related fragment |
| 77 | Medium | [C ₆ H ₅] ⁺ |

Predicted fragmentation pattern based on the molecular structure (C₇H₈IN, Molecular Weight: 233.05 g/mol) and typical fragmentation of anilines and iodo-aromatics.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **2-Iodo-5-methylaniline** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters for ¹H NMR:
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

- Acquisition Parameters for ^{13}C NMR:
 - Set the spectral width to cover the range of 0-160 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a pulse angle of 45 degrees.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Iodo-5-methylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- **Data Processing:** The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

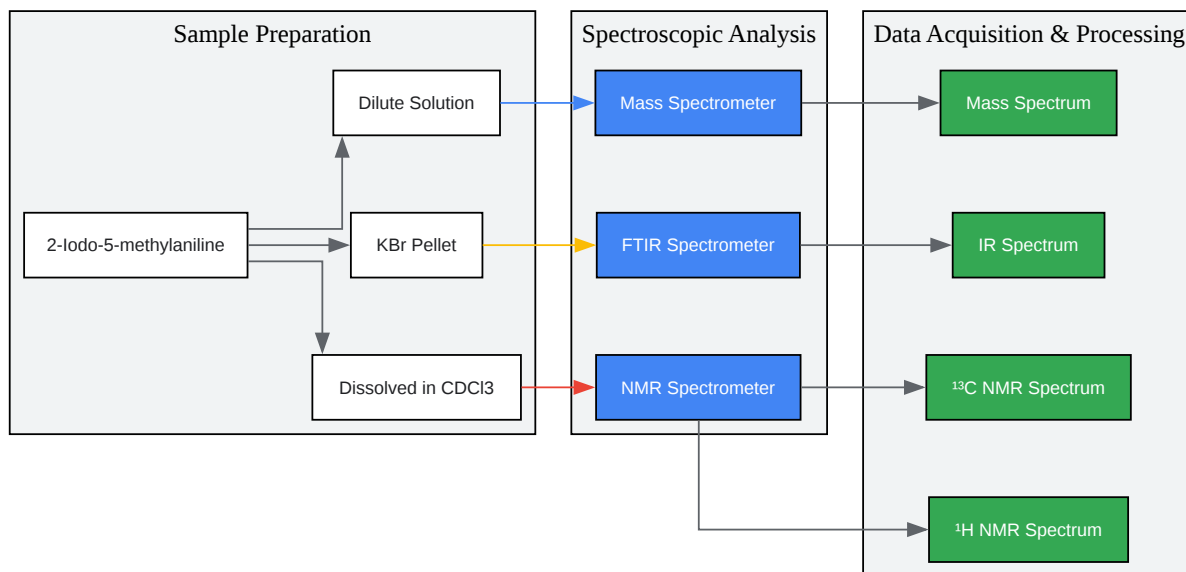
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2-Iodo-5-methylaniline** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Instrumentation:** Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- **Acquisition Parameters:**
 - Set the electron energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
 - Set the ion source temperature to around 200-250 °C.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-Iodo-5-methylaniline**.



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Caption: Workflow for the spectroscopic characterization of **2-Iodo-5-methylaniline**.

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References

- 1. rsc.org [rsc.org]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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